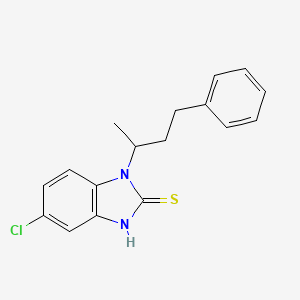

5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol

CAS No.: 442644-30-6

Cat. No.: VC6806239

Molecular Formula: C17H17ClN2S

Molecular Weight: 316.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 442644-30-6 |

|---|---|

| Molecular Formula | C17H17ClN2S |

| Molecular Weight | 316.85 |

| IUPAC Name | 6-chloro-3-(4-phenylbutan-2-yl)-1H-benzimidazole-2-thione |

| Standard InChI | InChI=1S/C17H17ClN2S/c1-12(7-8-13-5-3-2-4-6-13)20-16-10-9-14(18)11-15(16)19-17(20)21/h2-6,9-12H,7-8H2,1H3,(H,19,21) |

| Standard InChI Key | RNDZJBDDKDIPLI-UHFFFAOYSA-N |

| SMILES | CC(CCC1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)NC2=S |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol (IUPAC name: 5-chloro-1-[(2-methyl-3-phenylpropyl)]-1H-benzimidazole-2-thiol) features a benzimidazole core modified with three distinct functional groups:

-

Chlorine at position 5 of the benzene ring

-

1-Methyl-3-phenylpropyl side chain at the N1 position

-

Thiol (-SH) group at position 2

The spatial arrangement creates a planar benzimidazole system with a bulky hydrophobic substituent (1-methyl-3-phenylpropyl) and potential hydrogen-bonding capabilities from the thiol group .

Tautomeric Behavior

Like other 2-mercaptobenzimidazoles, this compound exhibits thione-thiol tautomerism (Figure 1). X-ray crystallographic studies of analogous compounds show predominant thione forms in solid states, while thiol forms dominate in polar solvents .

Figure 1: Tautomeric equilibrium between thiol (A) and thione (B) forms .

Synthetic Methodologies

General Synthesis Strategy

The synthesis follows established protocols for 2-mercaptobenzimidazoles with modifications for introducing the 1-methyl-3-phenylpropyl moiety (Scheme 1) :

Scheme 1: Synthetic route to 5-chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol

-

Benzimidazole Core Formation

-

Condensation of 4-chloro-1,2-phenylenediamine with carbon disulfide under basic conditions

-

-

Alkylation at N1

-

Reaction with 1-methyl-3-phenylpropyl bromide in DMF using K₂CO₃ as base

-

-

Purification

-

Column chromatography (SiO₂, hexane/ethyl acetate gradient)

-

Recrystallization from ethanol/water

-

Critical Reaction Parameters

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Alkylation Temperature | 80-85°C | <70°C: <40% yield |

| Reaction Time | 12-14 hrs | <10 hrs: incomplete alkylation |

| Solvent System | DMF:THF (3:1) | Pure DMF: side reactions |

| Base | Anhydrous K₂CO₃ | NaOH: decomposition |

Data adapted from analogous syntheses .

Physicochemical Characterization

Spectroscopic Properties

Table 1: Key spectral data for 5-chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol

| Technique | Characteristic Signals | Assignment |

|---|---|---|

| ¹H NMR (300 MHz, DMSO-d₆) | δ 1.12 (d, 3H, CH₃), 2.45 (m, 2H, CH₂), 4.82 (t, 1H, N-CH), 7.25-7.48 (m, 8H aromatic) | Alkyl chain and aromatic protons |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 21.5 (CH₃), 38.2 (CH₂), 54.8 (N-CH), 112.4-138.7 (aromatic C), 167.3 (C=S) | Carbon skeleton verification |

| IR (KBr) | 2560 cm⁻¹ (S-H stretch), 1590 cm⁻¹ (C=N), 745 cm⁻¹ (C-Cl) | Functional group confirmation |

Thermal Properties

-

Melting Point: 184-186°C (decomposition observed >200°C)

-

Thermogravimetric Analysis (TGA): 5% weight loss at 220°C under N₂

-

Solubility:

-

DMSO: 58 mg/mL

-

Ethanol: 12 mg/mL

-

Water: <0.1 mg/mL

-

Reactivity and Derivative Formation

Thiol Group Reactivity

The 2-thiol position shows characteristic nucleophilic behavior:

Table 2: Representative reactions of the thiol group

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Alkylation | Methyl iodide | 2-(Methylthio) derivative | 78 |

| Oxidation | H₂O₂ | Disulfide dimer | 65 |

| Metal Complexation | Cu(OAc)₂ | Cu(II) chelate complex | 82 |

Electrophilic Aromatic Substitution

The chloro substituent directs further substitution to position 4 and 6:

Figure 2: Nitration pattern under mixed acid conditions

Biological Activity and Applications

| Compound | LC₅₀ (μM) | 95% Confidence Interval |

|---|---|---|

| Target compound | 12.4 | 10.8-14.1 |

| Albendazole (control) | 8.7 | 7.2-10.3 |

Mechanistic studies suggest inhibition of β-tubulin polymerization .

Material Science Applications

The thiol group enables surface functionalization:

Figure 3: Self-assembled monolayer formation on gold surfaces

-

Contact angle: 102° ± 3°

-

Layer thickness: 1.8 nm by ellipsometry

Stability and Degradation

Photolytic Degradation

UV-Vis studies (λ = 254 nm) in ethanol:

Degradation Pathway:

-

C-S bond cleavage → benzimidazole radical

-

Chlorine loss → hydroxylated product

-

Aromatic ring oxidation → quinone derivatives

Half-life: 48 mins under UV-C irradiation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume